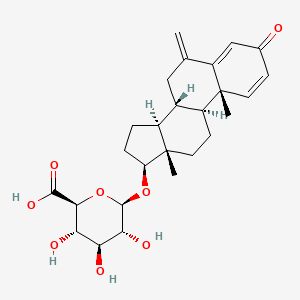

Tetraprenylacetone, (5Z)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It was developed in Japan and is primarily used as a therapeutic agent for treating gastric ulcers and gastritis . This compound is known for its ability to protect gastric mucosal lesions by increasing the amount of gastric mucus in the injured area without affecting physiological functions such as gastric juice secretion .

準備方法

Synthetic Routes and Reaction Conditions: Tetraprenylacetone can be synthesized through various methods, including subcritical fluid chromatography using porous graphitic carbon columns . The separation of its structural isomers (mono-cis and all-trans) is a critical aspect of its synthesis .

Industrial Production Methods: In industrial settings, tetraprenylacetone is produced using high-performance liquid chromatography (HPLC) and gas chromatography/hydrogen flame ionization detection (GC/FID) methods . These methods ensure the quality control of the active pharmaceutical ingredients (APIs) and capsules containing tetraprenylacetone .

化学反応の分析

Types of Reactions: Tetraprenylacetone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid, aspirin, and ethanol . The conditions for these reactions are optimized to enhance the biosynthesis of glycolipids in the microsomes of gastric mucosal cells .

Major Products Formed: The major products formed from these reactions include prostaglandin E2 in the gastric body and esophageal mucosa .

科学的研究の応用

Tetraprenylacetone has a wide range of scientific research applications:

Chemistry: It is used in the synthesis and separation of its isomers for pharmaceutical analysis.

Biology: It has been shown to protect against ulcers induced by hydrochloric acid, aspirin, and ethanol.

Medicine: Tetraprenylacetone is used to treat patients suffering from peptic ulcers and gastritis.

作用機序

Tetraprenylacetone acts as an anti-ulcer and gastric mucoprotective agent . It increases the amount of gastric mucus in the injured area by enhancing the biosynthesis of glycolipids in the microsomes of gastric mucosal cells . The full mechanisms of action are still unclear, but it is known to protect gastric mucosal lesions without affecting physiological functions such as gastric juice secretion .

類似化合物との比較

Geranylgeranylacetone: Often used interchangeably with tetraprenylacetone, it has similar therapeutic applications.

Prostaglandin E2: A major product formed from the reactions involving tetraprenylacetone.

Uniqueness: Tetraprenylacetone is unique in its ability to protect gastric mucosal lesions without affecting physiological functions such as gastric juice secretion . It also shows potential in treating Alzheimer’s disease-related phenotypes and inducing apoptosis in human melanoma cells .

特性

CAS番号 |

3796-64-3 |

|---|---|

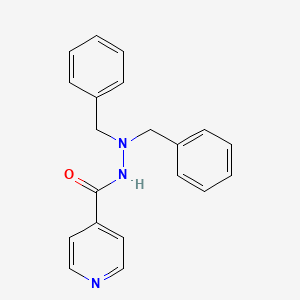

分子式 |

C23H38O |

分子量 |

330.5 g/mol |

IUPAC名 |

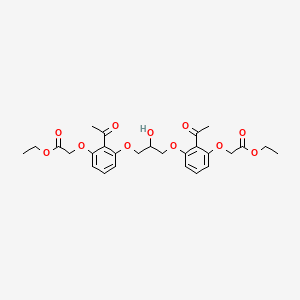

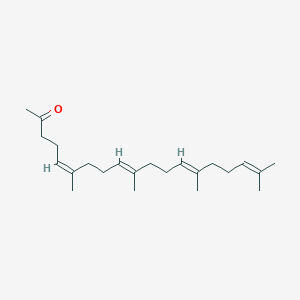

(5Z,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17- |

InChIキー |

HUCXKZBETONXFO-YGKYSWEFSA-N |

異性体SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CCC(=O)C)/C)/C)/C)C |

正規SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。